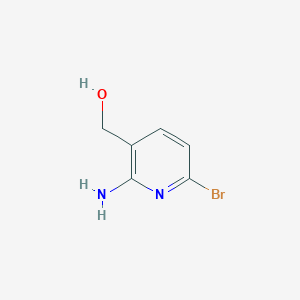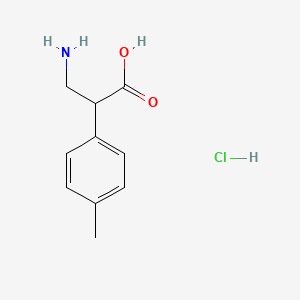![molecular formula C5H2BrClN4 B8053260 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of bromine and chlorine substituents at the 3rd and 6th positions, respectively, on the pyrazolo[3,4-b]pyrazine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dichloropyrazine.
Metalation/Formylation: The 2,6-dichloropyrazine undergoes a metalation/formylation reaction using i-Pr2NMgCl·LiCl (MgDA) as the base.
Cyclization: The intermediate is then subjected to cyclization to form the pyrazolo[3,4-b]pyrazine core structure.
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of continuous flow reactors to carry out the metalation/formylation and cyclization steps efficiently. The use of continuous flow technology allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized derivatives.
科学的研究の応用
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s heterocyclic structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
作用機序
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially be used to treat cancers and other diseases associated with abnormal TRK activity .
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-b]pyrazine: This compound is similar in structure but lacks the bromine substituent at the 3rd position.
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar pyrazolo[3,4-b] core but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for the development of derivatives with diverse and potentially enhanced properties compared to similar compounds.
特性
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(11-10-4)9-2(7)1-8-3/h1H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMMRMHDIAXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8053218.png)




![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)


